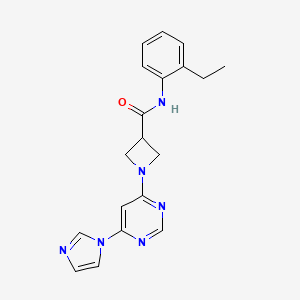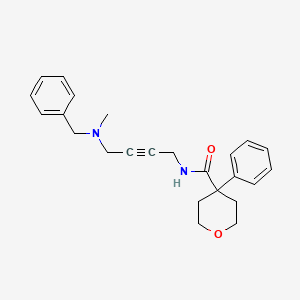
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)azetidine-3-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
作用机制
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)azetidine-3-carboxamide selectively inhibits the activity of mutated EGFR, which is overexpressed in NSCLC. The drug binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the phosphorylation of downstream signaling molecules and inhibiting tumor growth.
Biochemical and Physiological Effects:
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)azetidine-3-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cell lines with EGFR T790M mutation. It has also been shown to decrease tumor volume and increase survival in mouse models of NSCLC. In clinical trials, 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)azetidine-3-carboxamide has been shown to have a favorable safety profile, with the most common adverse events being diarrhea, rash, and nausea.
实验室实验的优点和局限性
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)azetidine-3-carboxamide has several advantages as a research tool, including its high selectivity for mutated EGFR, its ability to overcome resistance to first- and second-generation EGFR TKIs, and its favorable safety profile. However, its limitations include its high cost, the need for specialized equipment and expertise to synthesize and analyze the drug, and the limited availability of patient-derived cell lines with EGFR T790M mutation.
未来方向
Future research directions for 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)azetidine-3-carboxamide include the development of combination therapies with other targeted agents or immunotherapies, the identification of biomarkers to predict response to the drug, and the investigation of its efficacy in other cancer types with EGFR mutations. Additionally, further studies are needed to elucidate the mechanisms of resistance to 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)azetidine-3-carboxamide and to develop strategies to overcome it.
合成方法
The synthesis of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)azetidine-3-carboxamide involves a series of chemical reactions, starting with the reaction of 6-(1H-imidazol-1-yl)pyrimidin-4-amine with 2-bromo-1-(2-ethylphenyl)ethanone to form 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)ethanone intermediate. The intermediate is then reacted with 3-chloroazetidine-1-carboxylic acid to form 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)azetidine-3-carboxamide.
科学研究应用
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)azetidine-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown efficacy in patients with EGFR T790M mutation, which is a common resistance mechanism to first- and second-generation EGFR TKIs. 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)azetidine-3-carboxamide has also shown superior efficacy and safety compared to chemotherapy in patients with advanced NSCLC.
属性
IUPAC Name |
N-(2-ethylphenyl)-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-2-14-5-3-4-6-16(14)23-19(26)15-10-25(11-15)18-9-17(21-12-22-18)24-8-7-20-13-24/h3-9,12-13,15H,2,10-11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYJYGFAHXTMEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)azetidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2901607.png)
![4-(4-Methoxyphenyl)-6-phenyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B2901609.png)
![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide](/img/structure/B2901611.png)

![2-(4-cyclohexylpiperazin-1-yl)-N-cyclopentyl-6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2901614.png)
![Ethyl 3-({[2-(5-methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2901615.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2901616.png)
![methyl 3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2901617.png)


![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2901621.png)


![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)isobutyramide](/img/structure/B2901629.png)